![molecular formula C15H19NO2 B13452374 Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{2-benzyl-2-azabicyclo[211]hexan-1-yl}acetate is a complex organic compound characterized by its unique bicyclic structure This compound is part of the azabicyclohexane family, which is known for its rigid and strained ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate typically involves a series of steps starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic core of the compound. This reaction can be initiated using UV light and typically requires specific conditions such as low temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. This requires specialized equipment to handle large volumes and maintain the necessary reaction conditions. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate undergoes various types of chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, usually facilitated by reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol: This compound shares a similar core structure but differs in its functional groups.
Azabicyclo[2.1.1]hexane Piperazinium Salt: Another related compound with a similar bicyclic structure but different substituents
Uniqueness
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate is unique due to its specific ester functional group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications where ester functionality is desired .
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
methyl 2-(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)acetate |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)9-15-7-13(8-15)11-16(15)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI Key |
NCCYUZANUJHVFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC12CC(C1)CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)
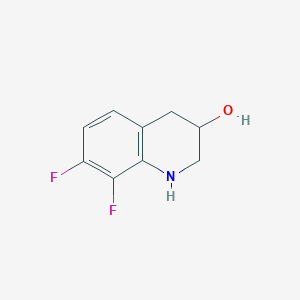
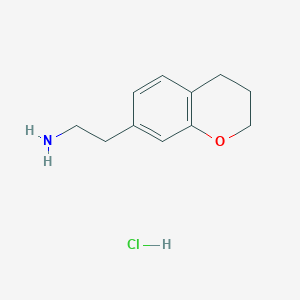
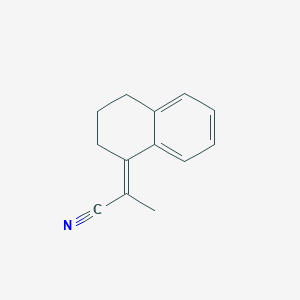
![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
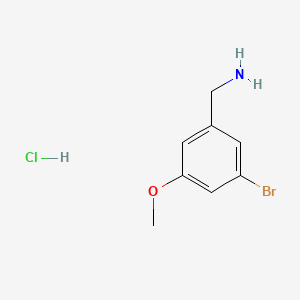
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)
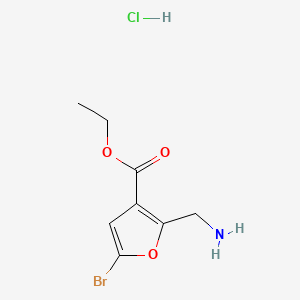
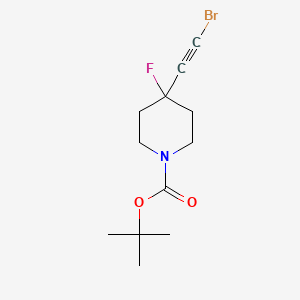

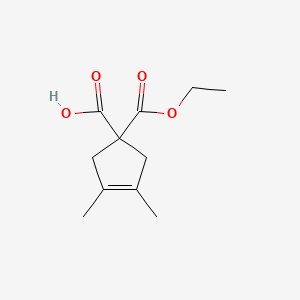
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
